molecular formula C22H30N4O3 B607326 Enerisant CAS No. 1152747-82-4

Enerisant

Cat. No.: B607326
CAS No.: 1152747-82-4
M. Wt: 398.5 g/mol
InChI Key: IABXVJILZYNSTM-GOSISDBHSA-N
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Preparation Methods

The synthesis of enerisant involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product . Industrial production methods for this compound are designed to be scalable and cost-effective, ensuring consistent quality and supply for research and potential therapeutic use.

Chemical Reactions Analysis

Enerisant undergoes various chemical reactions, including:

Scientific Research Applications

Enerisant has a wide range of scientific research applications:

Mechanism of Action

Enerisant exerts its effects by binding to histamine H3 receptors, acting as an antagonist/inverse agonist. This binding inhibits the autoreceptor function of H3 receptors, leading to increased release of histamine, dopamine, and acetylcholine in the brain . These neurotransmitters play crucial roles in regulating wakefulness, cognition, and other central nervous system functions. The molecular targets and pathways involved include the histaminergic, dopaminergic, and cholinergic systems .

Comparison with Similar Compounds

Enerisant is unique compared to other histamine H3 receptor antagonists due to its high selectivity and potency. Similar compounds include:

Properties

CAS No.

1152747-82-4

Molecular Formula

C22H30N4O3

Molecular Weight

398.5 g/mol

IUPAC Name

[1-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]pyrazol-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C22H30N4O3/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25/h5-8,16-18H,2-4,9-15H2,1H3/t18-/m1/s1

InChI Key

IABXVJILZYNSTM-GOSISDBHSA-N

SMILES

O=C(C1=CN(C2=CC=C(OCCCN3[C@H](C)CCC3)C=C2)N=C1)N4CCOCC4

Isomeric SMILES

C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4

Canonical SMILES

CC1CCCN1CCCOC2=CC=C(C=C2)N3C=C(C=N3)C(=O)N4CCOCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Enerisant

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of (2R)-1-[3-(4-iodophenoxy)propyl]-2-methylpyrrolidine obtained in Example 1-(2) (0.30 g), 4-(1H-pyrazol-4-ylcarbonyl)morpholine obtained in Example 6-(1) (0.19 g), (rac-trans-N,N′-dimethylcyclohexane-1,2-diamine (0.049 g), copper iodide (0.017 g) and cesium carbonate (0.57 g) in N,N-dimethylformamide (0.5 mL) was stirred at 120° C. for 1.5 hours. The reaction mixture was cooled to room temperature, diluted with water and extracted with ethyl acetate. The organic layer was concentrated under reduced pressure, and the resulting residue was purified by NH-type silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=2:1 to 1:1). The resulting crystal was washed with isopropyl ether to give the titled compound (0.20 g) as a white solid.
Name
(2R)-1-[3-(4-iodophenoxy)propyl]-2-methylpyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.049 g
Type
reactant
Reaction Step Three
Name
cesium carbonate
Quantity
0.57 g
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Quantity
0.017 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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